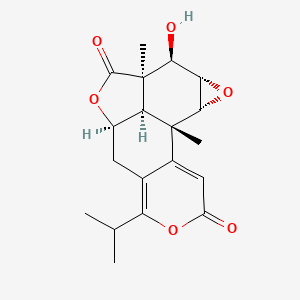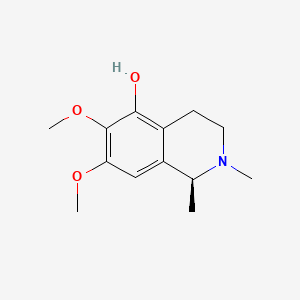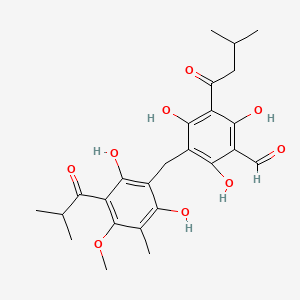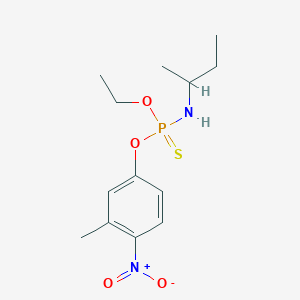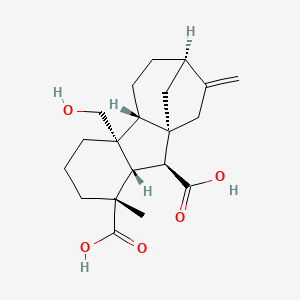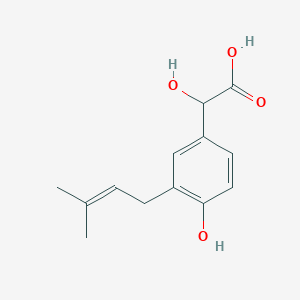
2',3'-Anhydroadenosine
Vue d'ensemble
Description
2’,3’-Anhydroadenosine is a naturally occurring compound that belongs to the class of purine nucleosides . It has a molecular formula of C10H11N5O3, an average mass of 249.226 Da, and a mono-isotopic mass of 249.086182 Da .
Synthesis Analysis
The synthesis of 2’,3’-Anhydroadenosine has been reported in several studies . One method involves converting the 3’-OH group into an iodide group and further dehalogenation to yield the final product . Another synthetic route consists of four individual steps: 5’-OH protection, esterification, -O-tosyl (-OTs) group removal, and deprotection .Molecular Structure Analysis
The molecular structure of 2’,3’-Anhydroadenosine includes several key features. It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 112 Å2, and the molar refractivity is 57.1±0.5 cm3 .Physical And Chemical Properties Analysis
2’,3’-Anhydroadenosine has a density of 2.2±0.1 g/cm3, a boiling point of 591.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . Its enthalpy of vaporization is 92.8±3.0 kJ/mol, and it has a flashpoint of 311.5±32.9 °C .Applications De Recherche Scientifique
Characterization in Enzyme Reactions
2',3'-Anhydroadenosine has been characterized as an intermediate in enzyme reactions. For instance, in the study of lysine 2,3-aminomutase (LAM), an allylic analogue of the 5'-deoxyadenosyl radical, identified as 5'-deoxy-3',4'-anhydroadenosine-5'-yl, was characterized. This compound serves as a surrogate for the less stable 5'-deoxyadenosyl radical, a postulated intermediate in various enzymatic cycles (Magnusson, Reed, & Frey, 2001).
Role in Nucleoside Modifications
The compound has been utilized in the preparation and reactivity studies of diastereomeric sulfoxides, demonstrating susceptibility to nucleophilic attack at specific carbon positions in its structure (Schifman & Ogilvie, 1983).
Synthesis of Derivatives for Biological Comparisons
The synthesis of 3'-amino-3'-deoxyadenosine, a derivative of 2',3'-anhydroadenosine, illustrates its role in creating compounds for biological comparisons. This synthesis involves several steps, including protection, epoxide opening, and successive deprotection, indicating the versatility of 2',3'-anhydroadenosine in chemical synthesis (Robins, Miles, Samano, & Kaspar, 2001).
Study of Enzymatic Inactivation Mechanisms
2',3'-Anhydroadenosine has been studied for its role in enzyme inactivation. Specifically, it has been involved in the suicide inactivation of diol dehydrase by an electron-transfer mechanism, which provides insights into the interaction of enzyme analogues and their effects on enzyme functionality (Magnusson & Frey, 2002).
High-Yield Synthesis of Nucleosides
The compound has been used in the high-yield synthesis of nucleosides, like 3'-amino-3'-deoxyadenosine, demonstrating its utility in the efficient production of biologically significant molecules (Samano & Robins, 1989).
Understanding Radical Dehalogenation Processes
Recent studies have explored the role of 2',3'-anhydroadenosine in radical dehalogenation processes. It was found to be a byproduct in the preparation of certain compounds and plays a significant role in influencing reaction yields and processes (Kayushin et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[(1R,2R,4R,5R)-4-(6-aminopurin-9-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(18-7)4(1-16)17-10/h2-4,6-7,10,16H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANSNKOSWWZYEJ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(O4)C(O3)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949134 | |
| Record name | 9-(2,3-Anhydropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Anhydroadenosine | |
CAS RN |
2627-64-7 | |
| Record name | Adenosine 2',3'-ribo-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2,3-Anhydropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2',3'-Anhydroadenosine a useful synthetic intermediate in nucleoside chemistry?
A: 2',3'-Anhydroadenosine is a valuable synthetic building block because the epoxide ring within its structure can be selectively opened by various nucleophiles. [, ] This allows for the controlled introduction of substituents at the 2' or 3' positions of the ribose sugar, leading to the synthesis of modified nucleosides with potentially interesting biological properties. For example, opening the epoxide ring with dimethylboron bromide, followed by a multistep synthetic sequence, can yield 3'-amino-3'-deoxyadenosine, a key intermediate in the synthesis of the antibiotic puromycin. []
Q2: Can you provide an example of an efficient synthetic route to 2',3'-Anhydroadenosine that utilizes a specific protecting group strategy?
A: A highly effective method utilizes 3',5'-O-sulfinyl xylo-nucleosides as starting materials. [] The cyclic sulfite group serves as a unique protecting group for the 3' and 5' hydroxyls. Treatment of this protected xylo-nucleoside with specific reagents leads to an intramolecular cyclization reaction, resulting in the formation of the 2',3'-anhydro bridge and simultaneous deprotection, ultimately yielding 2',3'-Anhydroadenosine in high yield. [] This method highlights the importance of strategic protecting group manipulation in nucleoside chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



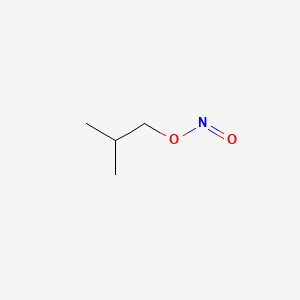


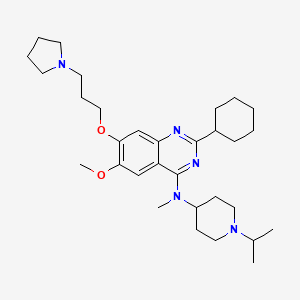
![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)
